Eleutheroside C

説明

Eleutheroside C has been reported in Rubus niveus, Agave amica, and Justicia adhatoda with data available.

Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-HNEXDWKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 |

Source

|

| Record name | Eleutheroside C | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879263 |

Source

|

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18997-88-1 |

Source

|

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Eleutheroside C: An In-depth Technical Guide on its Known Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside C is a glycoside found as a constituent of several medicinal plants, including Eleutherococcus senticosus (Siberian Ginseng), Polianthes tuberosa, and Eleutherine bulbosa.[1] While the broader class of eleutherosides, particularly Eleutherosides B and E, have been the subject of extensive research for their diverse pharmacological effects, Eleutheroside C remains one of the lesser-studied compounds in this family. This technical guide synthesizes the currently available, albeit limited, scientific information on the biological activities of Eleutheroside C. It aims to provide a clear overview of what is known and to highlight the significant knowledge gaps that present opportunities for future research.

Chemically, Eleutheroside C has been identified as ethyl α-D-galactoside.[1][2] Its presence has been confirmed in various plant extracts, often alongside other more abundant eleutherosides.[3]

Predicted Biological Activities

Current understanding of the biological activities of Eleutheroside C is primarily based on computational and network pharmacology studies, which predict potential therapeutic effects based on interactions with biological targets. Direct experimental validation of these predicted activities for the isolated Eleutheroside C is largely lacking.

Anti-Cancer Potential

Network pharmacology studies have identified Eleutheroside C as a potential bioactive compound in the context of cancer.

-

Breast Cancer: In a study on Eleutherine bulbosa, Eleutheroside C was one of four compounds identified with a high relevance score for targeting genes associated with breast cancer.[4] The study predicted that Eleutheroside C interacts with several cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2C19, and CYP1A2, as well as Peptidylprolyl Isomerase G (PPIG).[4] However, the study proceeded to experimentally validate the effects of the whole extract and another compound, resveratrol, not Eleutheroside C specifically.[4]

-

Lung Cancer: Another network pharmacology study focusing on Eleutherine bulbosa for the treatment of lung cancer also identified Eleutheroside C as one of the potentially active compounds.[5] This study, similar to the breast cancer research, used computational methods to predict interactions but did not provide experimental data on the effects of isolated Eleutheroside C.[5]

It is crucial to emphasize that these findings are predictive and require experimental verification to confirm any anti-cancer activity of Eleutheroside C.

Contextualizing with Other Eleutherosides

To provide a broader context, it is useful to briefly review the well-documented activities of other major eleutherosides, which may suggest potential, though unproven, avenues for future investigation of Eleutheroside C.

-

Eleutheroside B (Syringin): This compound has demonstrated a range of activities including neuroprotective, anti-inflammatory, anti-fatigue, and anti-diabetic effects.[6][7] It has been shown to alleviate oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a model of high-altitude cerebral edema.[7]

-

Eleutheroside E: This lignan (B3055560) has been extensively studied for its immunomodulatory, anti-inflammatory, and neuroprotective properties.[6] It has been shown to ameliorate insulin (B600854) resistance in type 2 diabetic mice by enhancing glucose uptake and regulating glucose metabolism.[8][9] In the context of cancer, Eleutheroside E has been found to have an anti-tumor role in cervical cancer by inhibiting the PI3K pathway and reprogramming metabolic responses.[10]

Quantitative Data

There is a notable absence of quantitative data, such as IC50 or EC50 values, for the biological activities of isolated Eleutheroside C in the current scientific literature. The available quantitative data primarily pertains to Eleutherosides B and E.

Experimental Protocols

Detailed experimental protocols specifically designed to investigate the biological activities of Eleutheroside C are not available in published literature. Research has focused on the crude extracts of plants containing Eleutheroside C or on other, more abundant eleutherosides.

Conclusion and Future Directions

The current body of scientific knowledge on the specific biological activities of Eleutheroside C is exceptionally limited. While network pharmacology studies suggest potential anti-cancer properties, these predictions await experimental validation. The lack of in vitro and in vivo studies on the isolated compound means there is no concrete evidence for its mechanisms of action, no quantitative data on its efficacy, and no established experimental protocols for its study.

This significant knowledge gap underscores the need for further research. Future studies should focus on:

-

Isolation and Purification: Developing efficient methods for isolating pure Eleutheroside C to enable targeted biological assays.

-

In Vitro Screening: Assessing the cytotoxic, anti-inflammatory, neuroprotective, and immunomodulatory effects of isolated Eleutheroside C in relevant cell-based models.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by Eleutheroside C if any biological activity is observed.

-

In Vivo Studies: Validating any promising in vitro findings in appropriate animal models to understand its physiological effects, pharmacokinetics, and safety profile.

For researchers and drug development professionals, Eleutheroside C represents an unexplored component of a well-known medicinal plant family, holding potential for new therapeutic discoveries. However, significant foundational research is required to move from computational prediction to substantiated biological activity.

References

- 1. glpbio.com [glpbio.com]

- 2. Eleutheroside - Wikipedia [en.wikipedia.org]

- 3. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potential of Eleutherine bulbosa in Inducing Apoptosis and Inhibiting Cell Cycle in Breast Cancer: A Network Pharmacology Approach and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the anticancer potential of Eleutherine bulbosa: A systematic network pharmacology study on lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on the immunomodulatory activity of Acanthopanax senticosus and its active components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eleutheroside E functions as anti-cervical cancer drug by inhibiting the phosphatidylinositol 3-kinase pathway and reprogramming the metabolic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Eleutheroside C: A Technical Guide to Its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside C, chemically identified as ethyl α-D-galactopyranoside, is a simple glycoside that stands apart from the more complex lignan (B3055560) and triterpenoid (B12794562) glycosides typically associated with the "eleutheroside" name from Eleutherococcus senticosus (Siberian Ginseng). This guide provides a comprehensive overview of the discovery, structure elucidation, and natural sources of Eleutheroside C. It details a generalized protocol for its isolation and addresses the current landscape of its known biological activities. Notably, while Eleutheroside C itself has shown limited bioactivity in preliminary screens, this guide also explores the significant biological effects of its close structural isomer, ethyl α-D-glucoside, particularly its influence on skin health, to provide a broader context for researchers in glycoscience.

Discovery and Structure Elucidation

Eleutheroside C was first isolated and identified in 2002 by a team of researchers led by Khalid Mohammed Khan[1][2]. The compound was not found in the commonly associated Siberian Ginseng, but rather from the bulbs of the tuberose plant, Polianthes tuberosa[1][2].

The structure was determined to be ethyl α-D-galactopyranoside through extensive spectroscopic and chemical methods[1]. Key analytical techniques included:

-

FAB Mass Spectrometry: This technique was used to determine the molecular weight of the compound. The positive ion FAB mass spectrum for ethyl α-D-galactopyranoside showed a molecular ion peak [M+H]⁺ at m/z 209, corresponding to a molecular formula of C₈H₁₆O₆.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum in deuterated methanol (B129727) (CD₃OD) revealed a characteristic anomeric proton signal as a doublet at δ 5.33 with a coupling constant (J) of 3.6 Hz. This small coupling constant is indicative of an α-anomeric configuration.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum showed a distinct anomeric carbon signal at δ 104.1.

-

Hydrolysis: Acid hydrolysis of the compound yielded galactose as the sugar moiety, confirming its identity.

This discovery was significant as it distinguished Eleutheroside C chemically from other compounds in the eleutheroside family, such as the complex lignan glycoside Eleutheroside E (C₃₄H₄₆O₁₈).

Natural Sources

The primary and original source from which Eleutheroside C was isolated is the bulbs of Polianthes tuberosa L., a perennial plant of the Asparagaceae family commonly known as the tuberose. While the plant is renowned for its intensely fragrant flowers used in perfumery, its bulbs contain a variety of glycosides, including Eleutheroside C.

Subsequent phytochemical investigations have identified ethyl α-D-galactopyranoside in other plant species, including:

-

The leaves of Cleome chelidonii.

-

Rubus niveus and Justicia adhatoda have also been reported as potential sources.

Despite its identification in these sources, the quantitative abundance of Eleutheroside C has not been well-documented.

Quantitative Data

A thorough review of existing literature reveals a significant gap in the quantitative analysis of Eleutheroside C in its natural sources. Studies on Polianthes tuberosa have predominantly focused on the extraction yield of the total "concrete" or essential oils for the fragrance industry, rather than the quantification of individual non-volatile glycosides. Consequently, no specific data on the concentration (e.g., mg/g of dry weight) or percentage yield of Eleutheroside C from plant material is currently available.

Table 1: Concentration of Eleutheroside C in Natural Sources

| Natural Source | Plant Part | Concentration / Yield | Reference |

|---|---|---|---|

| Polianthes tuberosa | Bulbs | Data not available | N/A |

| Cleome chelidonii | Leaves | Data not available | N/A |

Experimental Protocols

Isolation of Eleutheroside C from Polianthes tuberosa

The following is a generalized workflow for the isolation and purification of Eleutheroside C from tuberose bulbs, based on the original discovery and standard phytochemical practices.

// Nodes A [label="Fresh Bulbs of Polianthes tuberosa"]; B [label="Drying and Grinding\nto a fine powder"]; C [label="Solvent Extraction\n(e.g., with Methanol or Ethanol)\nMultiple extractions for exhaustive recovery"]; D [label="Filtration and Concentration\n(Rotary Evaporation under reduced pressure)"]; E [label="Crude Glycoside Extract"]; F [label="Solvent Partitioning\n(e.g., n-Hexane to remove lipids,\nfollowed by Ethyl Acetate and n-Butanol)"]; G [label="Polar Fraction (n-Butanol)\nEnriched with glycosides"]; H [label="Column Chromatography\n(e.g., Silica Gel or Sephadex LH-20)"]; I [label="Fraction Collection and Analysis\n(e.g., by Thin Layer Chromatography - TLC)"]; J [label="Purification by HPLC\n(High-Performance Liquid Chromatography)"]; K [label="Pure Eleutheroside C\n(ethyl α-D-galactopyranoside)"]; L [label="Structure Elucidation\n(NMR, Mass Spectrometry)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L [style=dashed, color="#EA4335"]; }

Caption: Signaling effects of ethyl α-D-glucoside on human dermal fibroblasts.

The mechanism involves the upregulation of fibroblast growth factors (FGF1, FGF7) and collagen genes (COL1A1, COL1A2, COL3A1), leading to increased fibroblast proliferation and collagen synthesis, which are crucial for maintaining skin structure and function.

Conclusion

Eleutheroside C is chemically defined as ethyl α-D-galactopyranoside, a simple glycoside first isolated from the bulbs of Polianthes tuberosa. Its discovery clarified its distinct identity from the complex bioactive compounds found in Siberian Ginseng. While current research indicates a lack of significant antimicrobial or cytotoxic activity for Eleutheroside C itself, the field of glycoscience is dynamic. The pronounced dermatological activity of its isomer, ethyl α-D-glucoside, suggests that subtle structural changes in simple glycosides can lead to significant functional differences. For drug development professionals, while Eleutheroside C may not be a primary active candidate, it serves as a valuable scaffold. Future research could explore the synthesis of Eleutheroside C derivatives to investigate if modifications to the galactopyranoside moiety could unlock novel biological activities.

References

Eleutheroside C: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside C, also known as Ethyl α-D-galactoside, is a glycoside that has been isolated from natural sources. While the family of eleutherosides, primarily extracted from Eleutherococcus senticosus, is known for a wide range of biological activities, Eleutheroside C presents a simpler chemical entity. This technical guide provides an in-depth overview of the chemical structure and stereochemistry of Eleutheroside C, including available quantitative data and detailed experimental protocols for its isolation and characterization.

Chemical Structure and Properties

Eleutheroside C is chemically identified as ethyl α-D-galactopyranoside. Its structure consists of an ethyl group linked via an α-glycosidic bond to the anomeric carbon of a D-galactose sugar moiety in its pyranose form.

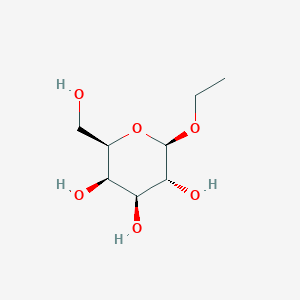

Chemical Formula: C₈H₁₆O₆

IUPAC Name: (2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol[1]

Molecular Weight: 208.21 g/mol [1]

The stereochemistry of Eleutheroside C is defined by the D-configuration of the galactose unit and the α-configuration of the anomeric ethyl linkage. The pyranose ring of the galactose moiety adopts a chair conformation.

Diagram: Chemical Structure of Eleutheroside C

References

Eleutheroside C biosynthesis pathway in Eleutherococcus senticosus

An In-Depth Technical Guide to Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis in Eleutherococcus senticosus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eleutherococcus senticosus (Siberian ginseng) is a medicinal plant renowned for its rich profile of bioactive compounds, particularly eleutherosides. These compounds are broadly classified into phenylpropanoids (e.g., Eleutheroside B) and triterpenoid saponins (B1172615) (e.g., Eleutherosides I, K, L, M). This document provides a comprehensive technical overview of the biosynthesis of the pharmacologically significant oleanane-type triterpenoid saponins.

A clarification on nomenclature is warranted. While the designation "Eleutheroside C" exists, it refers to the simple compound ethyl α-D-galactoside, which is structurally distinct from the complex saponins and not a primary focus of biosynthetic research in E. senticosus. This guide will instead focus on the intricate, multi-step pathway responsible for producing the complex triterpenoid saponins that define the medicinal properties of this plant.

We will detail the enzymatic steps from primary metabolism through the mevalonate (B85504) (MVA) pathway, the cyclization of the triterpene skeleton, and the subsequent "tailoring" reactions of oxidation and glycosylation that generate the vast diversity of saponins. This guide includes structured data tables, detailed experimental protocols for gene discovery and metabolite analysis, and visualizations of the key pathways and workflows to support advanced research and development.

The Triterpenoid Saponin Biosynthetic Pathway

The synthesis of oleanane-type saponins in E. senticosus is a complex process that can be divided into three major stages:

-

Upstream Synthesis: The formation of the universal C5 isoprene (B109036) unit, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP) via the cytosolic mevalonate (MVA) pathway.

-

Triterpene Skeleton Formation: The condensation of IPP and DMAPP units to form the C30 precursor, 2,3-oxidosqualene (B107256), followed by its stereospecific cyclization into the pentacyclic triterpene, β-amyrin.

-

Downstream Modification: A series of tailoring reactions, including oxidation by Cytochrome P450 monooxygenases (CYPs) and glycosylation by UDP-dependent glycosyltransferases (UGTs), which decorate the β-amyrin skeleton to produce a diverse array of saponins.[1]

Upstream: The Mevalonate (MVA) Pathway

Triterpenoids are synthesized via the MVA pathway in the cytoplasm.[1] This pathway begins with Acetyl-CoA and proceeds through a series of enzymatic reactions to produce farnesyl pyrophosphate (FPP), the direct precursor to the triterpene backbone. Transcriptomic analysis of E. senticosus has successfully identified the genes encoding all the requisite enzymes for this pathway.[1][2]

Triterpene Skeleton Formation and Modification

The crucial diversification step in triterpenoid biosynthesis is the cyclization of the linear 2,3-oxidosqualene.[1] In E. senticosus, this is catalyzed by specific oxidosqualene cyclases (OSCs).

-

Cyclization: The OSC β-amyrin synthase (bAS) catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane (B1240867) skeleton, β-amyrin. This is the foundational structure for the major saponins in the plant.

-

Oxidation: The β-amyrin skeleton undergoes a series of oxidative modifications catalyzed by Cytochrome P450 (CYP) enzymes. A key modification is the oxidation at the C-28 position, often mediated by a CYP from the CYP716A subfamily, to convert β-amyrin into oleanolic acid, a common sapogenin (aglycone).

-

Glycosylation: Finally, UDP-dependent glycosyltransferases (UGTs) catalyze the attachment of various sugar moieties to the sapogenin. This step is critical for the solubility and biological activity of the final saponin compounds. Transcriptome analysis suggests that UGTs from the UGT85A subfamily are strong candidates for this role in E. senticosus.

Data Presentation: Key Enzymes and Genes

Table 1: Enzymes of the Mevalonate (MVA) Pathway Identified in the E. senticosus Transcriptome

| Enzyme Abbreviation | Enzyme Name | Function |

|---|---|---|

| AACT | Acetyl-CoA C-acetyltransferase | Condenses two Acetyl-CoA molecules. |

| HMGS | HMG-CoA synthase | Produces HMG-CoA. |

| HMGR | HMG-CoA reductase | Rate-limiting step; converts HMG-CoA to Mevalonate. |

| MK | Mevalonate kinase | Phosphorylates Mevalonate. |

| PMK | Phosphomevalonate kinase | Adds a second phosphate (B84403) group. |

| MDD | Mevalonate diphosphate (B83284) decarboxylase | Decarboxylates MVPP to form IPP. |

| IDI | Isopentenyl diphosphate isomerase | Isomerizes IPP to DMAPP. |

| GPPS | Geranyl diphosphate synthase | Synthesizes GPP (C10) from IPP and DMAPP. |

| FPS | Farnesyl diphosphate synthase | Synthesizes FPP (C15) from GPP and IPP. |

| SS | Squalene synthase | Condenses two FPP molecules to form Squalene. |

| SE | Squalene epoxidase | Oxidizes Squalene to 2,3-Oxidosqualene. |

Source: Data compiled from transcriptomic analysis by Hwang et al. (2015).

Table 2: Candidate Genes for Downstream Triterpenoid Saponin Biosynthesis in E. senticosus

| Gene Family | Candidate Gene ID (from Hwang et al., 2015) | Putative Function / Homology | Expression Profile |

|---|---|---|---|

| OSC | EsBAS | β-amyrin synthase | Constitutively expressed; upregulated by MeJA. |

| CYP | CYP-1 | CYP716 Family | Upregulated >2-fold by MeJA treatment. |

| CYP | CYP-16 | CYP72A Family | Upregulated >2-fold by MeJA treatment. |

| CYP | CYP-18 | CYP716 Family (β-amyrin 28-oxidase) | Upregulated >2-fold by MeJA treatment. |

| UGT | UGT-3 | UGT73 Family | Upregulated >1.5-fold by MeJA treatment. |

| UGT | UGT-10 | UGT85A Family | Upregulated >1.5-fold by MeJA treatment. |

| UGT | UGT-11 | UGT85A Family | Upregulated >1.5-fold by MeJA treatment. |

Source: Candidate genes selected based on upregulation following methyl jasmonate (MeJA) treatment in the study by Hwang et al. (2015).

Experimental Protocols

The identification of genes and the analysis of metabolites in the eleutheroside biosynthesis pathway rely on a combination of transcriptomic and metabolomic techniques.

Gene Discovery via De Novo Transcriptome Sequencing

This protocol outlines a typical workflow for identifying candidate genes involved in biosynthesis from a plant with no reference genome.

Methodology based on Hwang et al. (2015):

-

Plant Material and Treatment: E. senticosus plants are treated with an elicitor, such as 100 µM methyl jasmonate (MeJA), to induce the expression of defense-related genes, including those for saponin biosynthesis. Leaf tissues are collected at time points post-treatment (e.g., 0 and 24 hours).

-

RNA Extraction and Library Preparation: Total RNA is extracted from leaf tissue using a standard kit. Genomic DNA is removed with DNase treatment. mRNA is then isolated from the total RNA using a purification kit with oligo(dT) beads.

-

cDNA Synthesis and Sequencing: The purified mRNA is fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random hexamer primers. This is followed by second-strand synthesis. The resulting double-stranded cDNA is used to construct a library for high-throughput sequencing, for example, on a GS FLX Titanium platform (454 pyrosequencing).

-

De Novo Assembly and Annotation: After sequencing, raw reads are filtered to remove low-quality sequences and adapters. High-quality reads are then assembled de novo (without a reference genome) into contigs and singletons using software like Roche Newbler.

-

Functional Annotation: The assembled unique sequences (unigenes) are functionally annotated by performing BLAST searches against public protein and nucleotide databases (e.g., NCBI Nr, Swiss-Prot, GO, KEGG) to assign putative functions.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To validate the differential expression of candidate genes identified from transcriptome data.

-

RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from control and MeJA-treated E. senticosus tissues as described in 3.1. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for each candidate gene (e.g., CYP-18, UGT-10) and a stable reference gene (e.g., Actin or GAPDH) for normalization. Primers should amplify a product of 100-200 bp.

-

qPCR Reaction: Prepare the qPCR reaction mixture in a total volume of 20 µL:

-

10 µL of 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA template

-

6 µL of nuclease-free water

-

-

Thermal Cycling: Perform the reaction on a real-time PCR system with a typical thermal profile:

-

Initial Denaturation: 95°C for 5 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 30 seconds.

-

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Metabolite Analysis by UPLC-MS/MS

Objective: To qualitatively identify and quantitatively measure saponins in E. senticosus extracts.

-

Sample Preparation (Leaf Extract):

-

Dry leaf samples at 60°C and grind into a fine powder.

-

Extract ~0.1 g of powder with a suitable solvent (e.g., 70% aqueous methanol) overnight at 4°C.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter prior to analysis.

-

-

UPLC-QTOF-MS (Qualitative Analysis):

-

Chromatographic System: Waters ACQUITY UPLC system.

-

Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 x 100 mm).

-

Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.

-

Gradient Program: A complex gradient is used to separate the compounds, for example: 2% B to 10% B (3 min), to 55% B (9 min), to 80% B (19 min), to 98% B (22 min).

-

Flow Rate: 0.3 mL/min.

-

MS System: Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Scan Range: m/z 100–1300.

-

-

UPLC-QTRAP-MS/MS (Quantitative Analysis):

-

System: UPLC system coupled to a triple quadrupole (QTRAP) mass spectrometer.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: For each target saponin and internal standard, specific precursor ion → product ion transitions are monitored.

-

Quantification: A calibration curve is generated using authentic standards of the target eleutherosides. The concentration in the sample is determined by comparing its peak area to the standard curve.

-

Conclusion and Future Outlook

The biosynthetic pathway of oleanane-type triterpenoid saponins in Eleutherococcus senticosus is a complex and highly regulated process. Modern transcriptomic approaches have successfully laid the groundwork by identifying a comprehensive set of candidate genes, from the foundational MVA pathway to the crucial tailoring enzymes like β-amyrin synthase, CYPs, and UGTs. While the overall pathway is understood, significant work remains. The precise function and substrate specificity of the individual CYP and UGT candidate genes must be confirmed through heterologous expression and in vitro enzyme assays. Elucidating the transcriptional regulation networks that control this pathway will be key to metabolic engineering efforts. The detailed protocols and structured data provided in this guide offer a robust framework for researchers aiming to functionally characterize this pathway and ultimately harness it for the enhanced production of valuable medicinal compounds.

References

Physical and chemical properties of purified Eleutheroside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside C, chemically identified as Ethyl α-D-galactoside, is a glycoside found in various plant species, including Eleutherococcus senticosus. While research on many eleutherosides is extensive, Eleutheroside C remains a less-characterized compound with potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of purified Eleutheroside C. It details experimental methodologies for its analysis and discusses potential biological activities and signaling pathways based on current scientific literature. All quantitative data is summarized for clarity, and key experimental workflows are visualized to aid in research and development.

Chemical and Physical Properties

Eleutheroside C is a monosaccharide glycoside. Its core structure consists of a galactose sugar moiety bonded to an ethyl group via an α-glycosidic linkage.

Table 1: Physical and Chemical Properties of Purified Eleutheroside C (Ethyl α-D-galactoside)

| Property | Value | Source |

| Systematic Name | Ethyl α-D-galactopyranoside | [1] |

| Synonyms | Eleutheroside C, Ethyl α-D-galactoside | [1] |

| CAS Number | 15486-24-5 | [2] |

| Molecular Formula | C₈H₁₆O₆ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 130-132 °C (for the β-anomer) | [3] |

| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), Methanol (B129727), and Ethanol (B145695). | [2][3] |

| Storage | Store at -20°C. |

Experimental Protocols

General Extraction and Purification of Eleutherosides from Plant Material

While a specific protocol for the isolation of Eleutheroside C is not extensively documented, a general methodology for the extraction and purification of glycosides from plant sources can be adapted. The following is a composite protocol based on established methods for related compounds.[4][5][6]

Objective: To extract and purify Eleutheroside C from plant material (e.g., roots of Eleutherococcus senticosus).

Materials:

-

Dried and powdered plant material

-

70-80% Ethanol or Methanol

-

Lead Acetate (B1210297) solution

-

Hydrogen Sulfide (B99878) (H₂S) gas or a suitable sulfide salt

-

Macroporous adsorption resin (e.g., HPD100C)

-

Silica (B1680970) gel for column chromatography

-

Elution solvents: n-hexane, ethyl acetate, methanol, water in various ratios

-

Rotary evaporator

-

Freeze-dryer

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification

Workflow Diagram:

Caption: General workflow for the extraction and purification of Eleutheroside C.

Procedure:

-

Extraction: The powdered plant material is subjected to Soxhlet extraction with 70% ethanol.

-

Preliminary Purification: The resulting extract is treated with a lead acetate solution to precipitate tannins and other impurities. After filtration, excess lead is removed by bubbling H₂S gas through the solution and subsequent filtration of the lead sulfide precipitate.

-

Concentration: The purified extract is concentrated under reduced pressure using a rotary evaporator to yield a crude glycoside mixture.

-

Macroporous Resin Chromatography: The crude extract is dissolved in water and loaded onto a pre-equilibrated macroporous resin column. The column is first washed with water to remove highly polar impurities. Glycosides are then eluted with a stepwise gradient of ethanol in water. Fractions are collected and analyzed by HPLC.

-

Silica Gel Chromatography: Fractions enriched with Eleutheroside C are pooled, concentrated, and further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of n-hexane, ethyl acetate, and methanol).

-

Final Purification and Isolation: Fractions containing pure Eleutheroside C, as determined by HPLC, are combined, the solvent is evaporated, and the final product is obtained after freeze-drying.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.

-

Detection: UV detector at a low wavelength (around 205-220 nm) or an Evaporative Light Scattering Detector (ELSD).

Mass Spectrometry (MS)

-

Electrospray ionization (ESI) is a suitable method for the analysis of glycosides. The expected [M+Na]⁺ adduct for Eleutheroside C would be approximately m/z 231.08.

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Anomeric Proton (H-1): A doublet in the downfield region (δ 4.5-5.0 ppm) with a small coupling constant (J ≈ 3-4 Hz) is characteristic of an α-anomer.

-

Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the upfield region (δ 1.0-4.0 ppm).

-

Sugar Protons (H-2 to H-6): A complex multiplet region between δ 3.0 and 4.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Anomeric Carbon (C-1): A signal in the region of δ 95-105 ppm.

-

Ethyl Group: Two signals in the upfield region (δ 15-20 ppm for CH₃ and δ 60-70 ppm for CH₂).

-

Sugar Carbons (C-2 to C-6): Signals in the region of δ 60-80 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹.

-

C-O Stretching: Strong bands in the region of 1000-1200 cm⁻¹ characteristic of the glycosidic linkage and alcohol functionalities.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of Eleutheroside C are limited. However, research on the closely related compound, Ethyl α-D-glucoside (α-EG), provides valuable insights into its potential effects, particularly in the context of skin homeostasis.[7][8][9][10]

Effects on Human Dermal Fibroblasts

Studies on α-EG have demonstrated its positive effects on human dermal fibroblasts:

-

Increased Cell Proliferation: α-EG has been shown to increase the proliferation of normal human dermal fibroblasts (NHDF).[7][8][10]

-

Enhanced Collagen Production: Treatment with α-EG leads to an increase in the production of Type I collagen by NHDFs.[7][8][10]

Gene Expression Regulation

α-EG has been observed to upregulate the expression of several key genes in dermal fibroblasts:

-

Fibroblast Growth Factors: Increased mRNA expression of Fibroblast Growth Factor 1 (FGF1) and Fibroblast Growth Factor 7 (FGF7).[8][10]

-

Collagen Genes: Upregulation of COL1A1, COL1A2 (encoding Type I collagen), and COL3A1 (encoding Type III collagen).[8][10]

Potential Signaling Pathway

Based on the observed upregulation of fibroblast growth factors, a potential signaling pathway for ethyl glycosides like Eleutheroside C can be proposed.

Caption: Proposed signaling pathway for Eleutheroside C in dermal fibroblasts.

This proposed pathway suggests that Eleutheroside C may stimulate dermal fibroblasts to increase the expression and secretion of FGF1 and FGF7. These growth factors can then act in an autocrine or paracrine manner by binding to their receptors (FGFRs) on the cell surface. This binding would trigger downstream intracellular signaling cascades, such as the MAPK and PI3K-Akt pathways, leading to altered gene expression. The ultimate outcomes of this signaling cascade are increased fibroblast proliferation and enhanced synthesis of collagen, contributing to the maintenance and repair of the skin's extracellular matrix.

Conclusion and Future Directions

Eleutheroside C (Ethyl α-D-galactoside) is a glycoside with defined physical and chemical properties. While detailed experimental protocols for its purification and comprehensive spectral data are not yet fully available in the public domain, methodologies for related compounds provide a strong foundation for its isolation and characterization. The biological activities of the analogous compound, Ethyl α-D-glucoside, suggest that Eleutheroside C holds promise as a bioactive molecule, particularly in the field of dermatology and cosmetology.

Future research should focus on:

-

Developing and publishing a standardized protocol for the high-purity isolation of Eleutheroside C from natural sources.

-

Comprehensive spectral characterization (NMR, MS, IR) of the purified compound to establish a reference standard.

-

In-depth investigation into the biological effects of Eleutheroside C, particularly on skin cells, to confirm the activities suggested by its glucoside analog.

-

Elucidation of the specific signaling pathways modulated by Eleutheroside C to understand its mechanism of action at a molecular level.

Such studies will be crucial for unlocking the full therapeutic and commercial potential of this and other under-investigated eleutherosides.

References

- 1. ethyl α-D-galactopyranoside - Wikidata [wikidata.org]

- 2. CAS 15486-24-5: a-D-Galactopyranoside, ethyl | CymitQuimica [cymitquimica.com]

- 3. synthose.com [synthose.com]

- 4. researchgate.net [researchgate.net]

- 5. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Effects of ethyl alpha-D-glucoside on skin barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of ethyl-α-d-glucoside on human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Eleutheroside C CAS number and molecular formula

An In-depth Technical Guide to Eleutheroside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside C, a glycoside identified by the CAS number 15486-24-5, represents an intriguing yet understudied molecule within the broader family of eleutherosides. While extensive research has focused on other members of this family, such as Eleutherosides B and E, for their adaptogenic and neuroprotective properties, Eleutheroside C remains largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on Eleutheroside C, including its chemical identity. Due to the limited direct research on Eleutheroside C, this guide also presents data on the closely related compound, Ethyl α-D-glucoside, to infer potential biological activities and mechanisms of action, particularly in the context of dermatology and tissue regeneration. This document aims to serve as a foundational resource to stimulate and guide future research into the pharmacological potential of Eleutheroside C.

Chemical Identity and Properties

Eleutheroside C is chemically known as Ethyl α-D-galactoside. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 15486-24-5[1] |

| Molecular Formula | C₈H₁₆O₆[2] |

| Molecular Weight | 208.21 g/mol [2] |

| Synonyms | Ethyl α-D-galactopyranoside[3] |

Overview of Eleutherosides

Eleutherosides are a diverse group of chemical compounds primarily isolated from the roots of Eleutherococcus senticosus, commonly known as Siberian ginseng.[4] These compounds are considered the main active constituents responsible for the plant's adaptogenic, immunomodulatory, and neuroprotective effects. The eleutheroside family includes various chemical structures, such as phenylpropanoids (Eleutherosides B, D, E) and triterpenoid (B12794562) saponins. While Eleutherosides B and E are the most studied, other members like Eleutheroside C have been identified but have not been the subject of extensive pharmacological investigation.

Potential Biological Activity: Insights from a Structural Analog

Direct studies on the biological activity of Eleutheroside C are scarce. However, significant research on its structural isomer, Ethyl α-D-glucoside, offers valuable insights into its potential therapeutic applications. Ethyl α-D-glucoside has demonstrated notable effects on human dermal fibroblasts, suggesting a potential role for Eleutheroside C in dermatology and tissue regeneration.

Proliferation of Human Dermal Fibroblasts

Studies have shown that Ethyl α-D-glucoside can increase the proliferation of normal human dermal fibroblasts (NHDF). In one study, a concentration of 0.48 μM of Ethyl α-D-glucoside resulted in a 121.0% increase in NHDF proliferation compared to untreated cells. This suggests that Eleutheroside C may possess similar mitogenic properties on dermal fibroblasts, a key cell type in wound healing and skin rejuvenation.

Stimulation of Collagen Synthesis

Beyond cell proliferation, Ethyl α-D-glucoside has been found to significantly increase the production of type I collagen in NHDFs. At a concentration of 0.048 μM, it led to a 159.6% increase in collagen I production. Furthermore, it has been shown to upregulate the mRNA expression of type I collagen genes (COL1A1 and COL1A2) and a type III collagen gene (COL3A1). This pro-collagen activity highlights a potential application for Eleutheroside C in anti-aging skincare and therapies for conditions characterized by collagen loss.

Upregulation of Growth Factors

The mechanism behind the observed effects of Ethyl α-D-glucoside involves the upregulation of key growth factors. Specifically, it has been shown to increase the mRNA expression of fibroblast growth factor I and VII. These growth factors are pivotal in cell proliferation, migration, and tissue repair.

Postulated Signaling Pathway for Eleutheroside C in Dermal Fibroblasts

Based on the activities of its glucoside analog and known pathways of collagen synthesis, a hypothetical signaling pathway for Eleutheroside C in dermal fibroblasts can be proposed. This pathway likely involves the activation of transcription factors that regulate the expression of collagen and other extracellular matrix proteins.

Caption: Hypothetical signaling pathway of Eleutheroside C in dermal fibroblasts.

Experimental Protocols

Cell Culture

Normal Human Dermal Fibroblasts (NHDFs) are cultured in fibroblast basal medium supplemented with growth factors, antibiotics, and fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay

NHDFs are seeded in 96-well plates and treated with varying concentrations of Eleutheroside C. Cell proliferation can be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity as an indicator of cell viability and proliferation.

Collagen Quantification

The amount of collagen produced by treated NHDFs can be quantified using a Sirius Red/Fast Green collagen staining kit. This colorimetric method allows for the differential determination of collagen and non-collagenous proteins.

Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR)

To analyze gene expression, total RNA is extracted from treated NHDFs. qRT-PCR can then be performed to measure the mRNA levels of target genes such as COL1A1, COL1A2, COL3A1, and fibroblast growth factors.

Future Directions and Conclusion

The existing data on Ethyl α-D-glucoside strongly suggests that Eleutheroside C holds significant, yet untapped, potential as a bioactive compound, particularly in the field of dermatology. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of Eleutheroside C from its natural sources, such as Polianthes tuberosa.

-

In Vitro Validation: Directly investigating the effects of Eleutheroside C on human dermal fibroblast proliferation and collagen synthesis to confirm the activities inferred from its glucoside analog.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by Eleutheroside C.

-

In Vivo Studies: Evaluating the efficacy of Eleutheroside C in animal models of skin aging and wound healing.

References

Review of literature on the ethnobotanical uses of Eleutheroside C containing plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside C, a key bioactive compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the literature on the ethnobotanical uses of plants containing Eleutheroside C, with a focus on providing researchers, scientists, and drug development professionals with a detailed understanding of its traditional applications, chemical properties, and pharmacological activities. This document delves into the primary plant sources of Eleutheroside C, its chemical identity, traditional medicinal uses, and the scientific studies that have begun to explore its therapeutic potential.

Identifying the Source: A Case of Mistaken Identity

Initial associations of Eleutheroside C with the genus Eleutherococcus, commonly known as Siberian Ginseng, are largely inaccurate. While the name "Eleutheroside" suggests an origin from Eleutherococcus species, chemical and pharmacological literature predominantly identifies Eleutheroside C as Ethyl α-D-galactoside . This glycoside has been primarily isolated from Polianthes tuberosa, commonly known as the tuberose. While some phytochemical databases list Eleutheroside C in Eleutherococcus senticosus, this is not widely supported by the broader scientific literature, which points to Polianthes tuberosa as the principal source. Therefore, this review will focus on the ethnobotanical uses and scientific studies related to Polianthes tuberosa.

Ethnobotanical Uses of Polianthes tuberosa

Polianthes tuberosa, a night-blooming plant native to Mexico, is renowned for its fragrant white flowers and has a history of use in traditional medicine. While not as extensively documented as other medicinal plants, its ethnobotanical applications are noteworthy.

| Plant Part | Traditional Use | Geographic Region |

| Bulbs | Anti-inflammatory, Antispasmodic | Mexico, Traditional Medicine |

| Flowers | Perfumery, Aromatherapy for relaxation and reducing anxiety | Global |

| Whole Plant | Limited documented traditional medicinal use | - |

The primary traditional medicinal use of the bulbs of Polianthes tuberosa revolves around their purported anti-inflammatory and antispasmodic properties. These uses, however, are not as extensively recorded as those for more common medicinal herbs.

Pharmacological Activities and Scientific Investigations

Scientific investigation into the pharmacological properties of Polianthes tuberosa and its constituents, including Eleutheroside C (Ethyl α-D-galactoside), is still in its nascent stages. The available research primarily focuses on the anti-inflammatory and cytotoxic activities of extracts from the plant.

Anti-inflammatory Activity

The traditional use of Polianthes tuberosa bulbs for inflammation has prompted scientific inquiry into its anti-inflammatory mechanisms. While studies specifically isolating Eleutheroside C and testing its anti-inflammatory effects are scarce, research on crude extracts of the plant provides preliminary evidence.

A hypothetical signaling pathway for the anti-inflammatory action of plant-derived glycosides is presented below. This is a generalized pathway and requires specific experimental validation for Eleutheroside C.

Caption: Hypothesized Anti-inflammatory Signaling Pathway of Eleutheroside C.

Experimental Protocols

Detailed experimental protocols for the investigation of Eleutheroside C are not widely published. However, based on standard methodologies for similar compounds, a general workflow for its extraction, isolation, and analysis can be outlined.

1. Extraction and Isolation of Eleutheroside C from Polianthes tuberosa Bulbs

Preliminary In Vitro Screening of Eleutheroside C Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside C, a phenylpropanoid glycoside, is one of the bioactive compounds found in plants of the Eleutherococcus genus, famously known as Siberian ginseng. Traditionally, these plants have been utilized for their adaptogenic properties, enhancing physical and mental endurance.[1] Modern pharmacological research has delved into the specific activities of its constituents, revealing a spectrum of potential therapeutic applications. This document provides a comprehensive overview of the preliminary in vitro screening of Eleutheroside C's bioactivity, focusing on its anti-cancer and other potential pharmacological effects. The information is compiled from various scientific studies to serve as a technical guide for researchers and professionals in drug development.

Anti-Cancer Activity

Recent studies have highlighted the potential of Eleutheroside C as an anti-cancer agent. In vitro experiments have demonstrated its efficacy against various cancer cell lines.

Breast Cancer

Network pharmacology studies have identified Eleutheroside C as one of the compounds in Eleutherine bulbosa that can target multiple genes associated with breast cancer.[2] These analyses have shown a close association with crucial signaling pathways, including the p53, MAPK, and PI3K-Akt signaling pathways, all of which are critical in the progression of breast cancer.[2] While direct experimental data on pure Eleutheroside C is still emerging, the broader context of the plant extract's activity provides a strong rationale for its investigation.

Lung Cancer

Similar to breast cancer, network pharmacology approaches have been employed to explore the potential of Eleutheroside C in lung cancer treatment. Along with Eleutheroside B, D, and resveratrol, Eleutheroside C has been identified as a key compound with potential therapeutic effects.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summarized protocols for key in vitro experiments based on studies of Eleutherosides and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Lines: T47D (breast cancer), A-549 (small cell lung cancer), XWLC-05 (Yunnan lung cancer), HCT-116 (colon cancer), CNE (human nasopharyngeal carcinoma), Beas-2b (human lung epithelial), HL-60 (promyelotic leukemia).[4][5]

-

Procedure:

-

Seed cells in 96-well plates at a specific density (e.g., 5 × 10^5 cells/mL) and allow them to adhere overnight.[5]

-

Treat the cells with various concentrations of the test compound (e.g., Eleutheroside C) and a control (e.g., doxorubicin) for a specified period (e.g., 24 hours).[2][5]

-

After incubation, add MTT solution to each well and incubate for a further 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined from the dose-response curve.

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a powerful technique used to measure and analyze multiple physical characteristics of single particles, usually cells, as they flow in a fluid stream through a beam of light.

-

Cell Line: T47D (breast cancer).[2]

-

Procedure:

-

Treat cells with the test compound at a predetermined concentration for a specified time.

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

For apoptosis analysis, stain the cells with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

-

For cell cycle analysis, fix the cells in cold ethanol (B145695) and then stain them with PI containing RNase.

-

Analyze the stained cells using a flow cytometer. The data will reveal the percentage of cells in different stages of apoptosis (early, late) and the cell cycle (G1, S, G2/M, and sub-G1).[2]

-

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on Eleutherosides and related extracts. It is important to note that some of these results are for extracts containing a mixture of compounds, including Eleutheroside C.

| Compound/Extract | Assay | Cell Line | Result (IC50/EC50) | Reference |

| Eleutherococcus senticosus Methanolic Extract | Cytotoxicity | A-549 (small cell lung cancer) | Concentration-dependent inhibition from 12.5 - 50µg/mL | [4] |

| Eleutherococcus senticosus Methanolic Extract | Cytotoxicity | XWLC-05 (Yunnan lung cancer) | Inhibition with increasing concentration | [4] |

| Eleutherococcus senticosus Methanolic Extract | Cytotoxicity | HCT-116 (colon cancer) | Inhibition with increasing concentration | [4] |

| Eleutherine bulbosa Extract (EBE) | Cytotoxicity | T47D (breast cancer) | Moderate anti-cancer activity | [2] |

| Ethanolic extracts of Eleutherococcus species roots | Cytotoxicity | HL60 (promyelotic leukemia) | IC50 values ranged from 49-208 μg/mL | [6] |

| Ethanolic extracts of Eleutherococcus species leaves | Cytotoxicity | HL60 (promyelotic leukemia) | IC50 values ranged from 116-518 μg/mL | [6] |

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for understanding the complex biological processes involved.

Experimental Workflow for In Vitro Anti-Cancer Screening

Caption: Workflow for in vitro screening of Eleutheroside C's anti-cancer activity.

PI3K/Akt Signaling Pathway in Cancer

Caption: The PI3K/Akt signaling pathway and potential inhibition by Eleutheroside C.

Conclusion

The preliminary in vitro data for Eleutheroside C and related compounds from Eleutherococcus species show promising bioactivity, particularly in the realm of oncology. The demonstrated cytotoxicity against various cancer cell lines and the implication in critical signaling pathways such as PI3K/Akt warrant further investigation. The experimental protocols and data presented in this guide offer a foundational resource for researchers to design and execute further studies to elucidate the precise mechanisms of action and therapeutic potential of Eleutheroside C. Future research should focus on isolating and testing pure Eleutheroside C to confirm and quantify its specific contributions to the observed bioactivities.

References

- 1. researchgate.net [researchgate.net]

- 2. journal.waocp.org [journal.waocp.org]

- 3. Exploring the anticancer potential of Eleutherine bulbosa: A systematic network pharmacology study on lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Phytochemical Content and Pharma-Nutrition Study on Eleutherococcus senticosus Fruits Intractum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

High-Yield Extraction and Purification Protocol for Eleutheroside C

Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the high-yield extraction and purification of Eleutheroside C (ethyl α-D-galactoside). While historically grouped with eleutherosides from Eleutherococcus senticosus (Siberian Ginseng), Eleutheroside C is distinct in its chemical structure and primary botanical source. This protocol outlines a robust methodology for the isolation of Eleutheroside C from its documented source, the bulbs of Polianthes tuberosa. The procedure employs a solvent extraction method, followed by a multi-step purification process including liquid-liquid partitioning and column chromatography, designed to yield high-purity Eleutheroside C suitable for research and drug development applications.

Introduction

Eleutheroside C is a glycoside, chemically identified as ethyl α-D-galactoside (C8H16O6)[1]. Unlike other compounds in the eleutheroside family, such as Eleutherosides B and E which are characteristic of Eleutherococcus senticosus, Eleutheroside C has been isolated from the bulbs of Polianthes tuberosa[2][3]. Its distinct origin and structure necessitate a tailored approach for its extraction and purification. This protocol provides a detailed, step-by-step guide for researchers to obtain Eleutheroside C in high yield and purity.

The methodologies presented are adapted from established principles of natural product chemistry, focusing on the polar nature of this glycoside. The protocol is designed to be efficient and scalable, allowing for the production of sufficient quantities of Eleutheroside C for analytical and biological studies.

Materials and Reagents

-

Dried and powdered bulbs of Polianthes tuberosa

-

Ethanol (B145695) (95% and 70%)

-

Methanol

-

Ethyl acetate (B1210297)

-

n-Butanol

-

Deionized water

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

Macroporous resin (e.g., HPD100C)

-

Analytical standards of Eleutheroside C (for HPLC comparison)

-

HPLC grade acetonitrile (B52724) and water

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)

Experimental Protocols

Extraction of Crude Eleutheroside C

This protocol describes the initial extraction of Eleutheroside C from the plant material.

-

Sample Preparation: Finely powder the air-dried bulbs of Polianthes tuberosa to increase the surface area for solvent penetration.

-

Solvent Extraction:

-

Macerate the powdered plant material (100 g) in 70% ethanol (1 L) at room temperature for 24 hours with occasional stirring.

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

Purification of Eleutheroside C

This multi-step protocol is designed to purify Eleutheroside C from the crude extract.

-

Degreasing: Suspend the crude extract in deionized water and partition with hexane in a separatory funnel to remove non-polar compounds such as lipids and chlorophylls. Discard the hexane layer.

-

Fractionation: Sequentially partition the aqueous layer with ethyl acetate and then n-butanol. Eleutheroside C, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

-

Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator.

-

Column Preparation: Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol residue remains[4]. Pack the resin into a chromatography column.

-

Adsorption: Dissolve the dried n-butanol fraction in deionized water and load it onto the prepared column at a flow rate of 2 bed volumes per hour[5].

-

Washing: Wash the column with deionized water to remove highly polar impurities.

-

Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.

-

Pooling and Concentration: Combine the fractions containing Eleutheroside C and concentrate using a rotary evaporator.

-

Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

-

Sample Loading: Dissolve the enriched fraction from the macroporous resin step in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with an isocratic or gradient solvent system (e.g., increasing the polarity by increasing the proportion of methanol) to separate Eleutheroside C from other closely related compounds.

-

Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure Eleutheroside C.

-

Final Concentration: Pool the pure fractions and evaporate the solvent to obtain purified Eleutheroside C.

Quantification by HPLC

An HPLC method for the quantification of Eleutheroside C should be developed. Given its structure (ethyl α-D-galactoside), it lacks a strong chromophore, making UV detection challenging. An Evaporative Light Scattering Detector (ELSD) or derivatization might be necessary. A C18 column is typically used for the separation of polar glycosides.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detector: ELSD or UV detector at a low wavelength (e.g., 210 nm) if there is any absorbance.

-

Standard Curve: Prepare a standard curve using a certified reference standard of Eleutheroside C.

Data Presentation

The following tables present illustrative quantitative data for the extraction and purification of Eleutheroside C. This data is hypothetical and intended to provide a benchmark for a successful experiment.

Table 1: Extraction Yield of Crude Eleutheroside C from Polianthes tuberosa

| Parameter | Value |

| Starting Plant Material (g) | 100 |

| Extraction Solvent | 70% Ethanol |

| Extraction Temperature (°C) | 25 |

| Crude Extract Yield (g) | 15.2 |

| Estimated Eleutheroside C content in crude extract (%) | 1.5 |

Table 2: Purification Efficiency of Eleutheroside C

| Purification Step | Input Mass (g) | Output Mass (g) | Purity of Eleutheroside C (%) | Yield (%) |

| Crude Extract | 15.2 | - | 1.5 | 100 |

| n-Butanol Fraction | 15.2 | 4.8 | 10 | 31.6 |

| Macroporous Resin | 4.8 | 1.1 | 45 | 7.2 |

| Silica Gel Chromatography | 1.1 | 0.2 | >95 | 1.3 |

Visualization of Experimental Workflow

Caption: Workflow for the extraction and purification of Eleutheroside C.

Troubleshooting

-

Low Extraction Yield: Ensure the plant material is finely powdered. Increase the extraction time or perform an additional extraction step. Ultrasound-assisted extraction can also be employed to enhance efficiency.

-

Poor Separation in Chromatography: Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with different solvent combinations may improve resolution.

-

Co-elution of Impurities: Employ a pre-purification step with a non-polar solvent to remove lipids and other interfering substances. Solid Phase Extraction (SPE) can also be used for sample clean-up before HPLC analysis.

Conclusion

This application note provides a detailed and adaptable protocol for the high-yield extraction and purification of Eleutheroside C from Polianthes tuberosa. The described methodology, combining solvent extraction with multi-step chromatographic purification, is designed to yield a high-purity compound suitable for further scientific investigation. The included workflow diagrams and troubleshooting guide will aid researchers in successfully isolating this unique glycoside.

References

- 1. Extract of Acanthopanax senticosus and Its Components Interacting with Sulfide, Cysteine and Glutathione Increase Their Antioxidant Potencies and Inhibit Polysulfide-Induced Cleavage of Plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Synthesis of Eleutheroside C Reference Standard: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of Eleutheroside C (ethyl α-D-galactopyranoside), a crucial reference standard for analytical and pharmacological studies. The protocol details a two-step synthesis involving the per-O-acetylation of D-galactose followed by a Fischer glycosidation reaction with ethanol (B145695), and subsequent deprotection. Methodologies for purification via column chromatography and characterization using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also presented. This application note aims to equip researchers with a reliable method for obtaining high-purity Eleutheroside C for drug development and quality control purposes.

Introduction

Eleutheroside C, chemically known as ethyl α-D-galactopyranoside, is a glycoside that has been isolated from various natural sources. As a member of the eleutheroside family of compounds, it is of interest for its potential biological activities. The availability of a high-purity reference standard is essential for the accurate quantification of Eleutheroside C in plant extracts, herbal medicines, and for conducting pharmacological research. This document outlines a detailed protocol for the de novo synthesis of Eleutheroside C, providing a reliable alternative to isolation from natural products, which can often be a complex and low-yielding process.

Synthesis Pathway

The synthesis of Eleutheroside C is achieved through a two-step process. The first step involves the protection of the hydroxyl groups of D-galactose by acetylation to form per-O-acetylated galactose. This intermediate is then subjected to a Fischer glycosidation reaction with ethanol, which preferentially forms the thermodynamically stable α-anomer. The final step involves the deprotection of the acetyl groups to yield the target compound, Eleutheroside C.

Caption: Synthetic workflow for Eleutheroside C.

Experimental Protocols

Materials and Reagents

-

D-Galactose

-

Acetic Anhydride

-

Pyridine

-

Ethanol (anhydrous)

-

Sulfuric Acid (concentrated)

-

Sodium Methoxide

-

Methanol

-

Ethyl Acetate (B1210297)

-

Hexane

-

Silica (B1680970) Gel (for column chromatography)

-

Deuterium Oxide (D₂O) for NMR analysis

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

Step 1: Synthesis of Per-O-acetylated Galactose

-

In a round-bottom flask, dissolve D-galactose (10 g, 55.5 mmol) in pyridine (50 mL) with stirring under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (30 mL, 318 mmol) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude per-O-acetylated galactose as a syrup. The product can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside (Fischer Glycosidation)

-

Dissolve the crude per-O-acetylated galactose (assumed 55.5 mmol) in anhydrous ethanol (150 mL).

-

Add a catalytic amount of concentrated sulfuric acid (0.5 mL).

-

Reflux the mixture for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction to room temperature and neutralize with solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected Eleutheroside C.

Step 3: Deprotection to Yield Eleutheroside C

-

Dissolve the crude protected Eleutheroside C in anhydrous methanol (100 mL).

-

Add a catalytic amount of sodium methoxide (approximately 50 mg).

-

Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure to obtain the crude Eleutheroside C.

Purification Protocol

Column Chromatography

-

Prepare a silica gel column using a slurry of silica gel in a mixture of ethyl acetate and methanol (e.g., 9:1 v/v).

-

Dissolve the crude Eleutheroside C in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate and methanol, starting with a higher proportion of ethyl acetate and gradually increasing the polarity with methanol.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure Eleutheroside C and concentrate under reduced pressure to yield the final product as a white solid.

Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or Refractive Index Detector (RID).

-

Injection Volume: 10 µL.

-

Expected Retention Time: Varies depending on the specific gradient program, but should be a single major peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: D₂O

-

¹H NMR (400 MHz, D₂O): The spectrum is expected to show a characteristic anomeric proton signal for the α-anomer around δ 4.9-5.1 ppm (doublet, J ≈ 3-4 Hz). Other signals corresponding to the sugar ring protons and the ethyl group will also be present.

-

¹³C NMR (100 MHz, D₂O): The anomeric carbon (C-1) signal for the α-anomer is expected around δ 98-100 ppm. Signals for the other sugar carbons and the ethyl group carbons will also be observed.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis of Eleutheroside C.

| Parameter | Expected Value |

| Step 1: Per-O-acetylation | |

| Yield | > 90% (crude) |

| Purity (by TLC) | Major spot |

| Step 2: Glycosidation | |

| Yield | 60-70% (crude) |

| α:β anomer ratio | > 5:1 |

| Step 3: Deprotection & Purification | |

| Overall Yield | 40-50% |

| Purity (by HPLC) | > 98% |

| Final Product Characterization | |

| Melting Point | 142-144 °C |

| Optical Rotation [α]D | +180° to +190° (c=1, H₂O) |

Logical Relationship Diagram

Caption: Logical workflow of Eleutheroside C synthesis.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis of high-purity Eleutheroside C reference standard. This synthetic route offers significant advantages over natural product isolation in terms of scalability, yield, and purity control. The detailed experimental procedures and characterization data will be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Application Note and Protocols for Cell-Based Assay Development for Eleutheroside C Activity

Introduction

Eleutheroside C is a glycoside that can be isolated from plants such as Polianthes tuberosa and is a component of the well-known adaptogen, Siberian ginseng (Eleutherococcus senticosus).[1][2] The family of eleutherosides has been associated with a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[3][[“]][5][6] These effects are often attributed to the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[[“]][7][8][[“]] This document provides detailed protocols for a series of cell-based assays designed to investigate and quantify the bioactivity of Eleutheroside C, providing researchers, scientists, and drug development professionals with the tools to characterize its therapeutic potential.

Assessment of Anti-Inflammatory Activity via NF-κB Luciferase Reporter Assay

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[10] This assay measures the ability of Eleutheroside C to inhibit the activation of NF-κB in response to an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α).

Signaling Pathway Diagram

Caption: NF-κB signaling pathway with potential inhibition by Eleutheroside C.

Experimental Protocol

This protocol is adapted for a 96-well plate format.

Day 1: Cell Seeding and Transfection

-

Culture HEK293 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.[10]

-

Seed 2 x 10⁴ to 5 x 10⁴ cells per well in a white, opaque 96-well plate.[10]

-

Prepare a transfection mix per well: 100 ng of NF-κB luciferase reporter plasmid and 10 ng of a control plasmid (e.g., Renilla luciferase) with a suitable transfection reagent in serum-free media, following the manufacturer's instructions.[10][11]

-

Add the transfection mix to the cells and incubate for 24 hours at 37°C with 5% CO₂.

Day 2: Compound Treatment and Stimulation

-

Prepare serial dilutions of Eleutheroside C in culture medium.

-

Remove the transfection medium and replace it with 100 µL of medium containing the desired concentrations of Eleutheroside C or vehicle control (e.g., DMSO, final concentration ≤ 0.1%).[10]

-

Pre-incubate the plate for 1-2 hours at 37°C.[10]

-

Stimulate the cells by adding TNF-α to a final concentration of 10-20 ng/mL to the appropriate wells. Include unstimulated and untreated wells as controls.[10]

-